3-Hexanol, CAS 623-37-0, is a six-carbon secondary alcohol where the hydroxyl group is located on the third carbon. This structural characteristic distinguishes it from its primary (1-hexanol) and other secondary (2-hexanol) isomers. It functions as a versatile intermediate in the synthesis of specialty chemicals, a component in flavor and fragrance formulations, and as a process solvent. Its physical properties and reactivity are directly influenced by the internal position of the hydroxyl group, making it a specific choice for applications where isomer identity is critical.
Replacing 3-Hexanol with its isomers, such as 1-Hexanol or 2-Hexanol, is often unviable in practice. The position of the hydroxyl group fundamentally alters the molecule's steric profile and reactivity. This directly impacts process parameters like volatility and dictates the structure of downstream products, such as esters for fragrances, where the specific branching of a 3-hexyl (or sec-hexyl) group provides a distinct sensory profile unobtainable from a linear 1-hexyl group. Furthermore, in highly specific applications like pheromone synthesis, biological activity is often exclusive to a single isomer, rendering substitutes ineffective. Therefore, procurement decisions must be based on the exact isomer required for the target synthesis or formulation, as performance is not transferable across the class.
3-Hexanol exhibits a significantly lower boiling point compared to its primary isomer, 1-Hexanol. The more centralized position of the hydroxyl group in 3-Hexanol leads to a molecular shape that reduces the effectiveness of intermolecular van der Waals forces, resulting in higher volatility. Published data shows the boiling point of 3-Hexanol is approximately 134-135 °C, which is over 20 °C lower than that of 1-Hexanol at 157 °C.
| Evidence Dimension | Boiling Point at Atmospheric Pressure |
| Target Compound Data | 134-135 °C (for 3-Hexanol) |
| Comparator Or Baseline | 1-Hexanol: 157 °C |
| Quantified Difference | 22-23 °C lower than 1-Hexanol |
| Conditions | Standard atmospheric pressure (760 mmHg) |
This lower boiling point allows for reduced energy costs and milder conditions during solvent stripping or product purification via distillation, preventing degradation of thermally sensitive compounds.
As a secondary alcohol, 3-Hexanol is a required precursor for synthesizing hexan-3-yl esters (also known as ethyl propyl carbinyl esters). These esters possess a branched alkyl chain, which imparts different, often more complex and fruity, organoleptic properties compared to the linear esters derived from the primary alcohol 1-Hexanol. While 1-Hexanol is used to produce straight-chain hexyl esters with characteristic "green" or "woody" notes, 3-Hexanol is selected specifically when a branched, sec-hexyl moiety is required to achieve a target aroma profile that cannot be created with a linear isomer.
| Evidence Dimension | Structure of Resulting Ester |
| Target Compound Data | Forms branched hexan-3-yl esters |
| Comparator Or Baseline | 1-Hexanol forms linear n-hexyl esters |
| Quantified Difference | Structural Isomerism (Branched vs. Linear) |
| Conditions | Esterification reaction |
For formulators in the flavor and fragrance industry, procuring 3-Hexanol is essential for creating specific branched-ester aroma chemicals that are structurally and sensorially distinct from their linear counterparts.
The 3-hexanol structural backbone is a critical component in the synthesis of certain insect pheromones. For example, (3R,4S)-4-Methyl-3-hexanol is a known pheromone of the ant Tetramorium impurum. In another case, (3S,4S)-4-methyl-3-hexanol acts as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali, where other stereoisomers were found to be inhibitory. The synthesis of these complex, biologically active molecules requires a precursor with the hydroxyl group at the C-3 position to build the correct stereochemistry and structure. Using an alternative isomer like 1-Hexanol would result in a fundamentally different molecule lacking the required biological activity.
| Evidence Dimension | Suitability as Pheromone Precursor |
| Target Compound Data | Required structural motif for pheromones like 4-methyl-3-hexanol |
| Comparator Or Baseline | 1-Hexanol lacks the necessary C-3 hydroxyl for this specific synthesis pathway |
| Quantified Difference | Qualitatively non-interchangeable for target molecule synthesis |
| Conditions | Asymmetric synthesis of insect pheromones |
For manufacturers of agrochemicals and semiochemicals, procuring the correct alcohol isomer is not a matter of preference but a strict requirement for achieving the desired, biologically active final product.
In processes requiring a moderately polar solvent that must later be removed under vacuum or gentle heat, 3-Hexanol's lower boiling point (134-135 °C) compared to 1-Hexanol (157 °C) is a distinct advantage. This allows for more efficient and less energy-intensive solvent recovery, preserving the integrity of heat-sensitive active pharmaceutical ingredients (APIs), natural extracts, or specialty polymers.
3-Hexanol is the mandatory starting material for producing hexan-3-yl esters. These esters are specifically chosen by flavorists and perfumers to introduce unique fruity and floral notes with a branched character, which cannot be replicated by the linear esters derived from 1-Hexanol. Its procurement is non-negotiable when developing fragrances or flavors requiring this specific branched molecular profile.
For the synthesis of specific insect pheromones, such as derivatives of 4-methyl-3-hexanol, the precise location of the hydroxyl group on the third carbon is a critical and unchangeable structural requirement. Using any other hexanol isomer like 1-Hexanol would fail to produce the biologically active target molecule, making 3-Hexanol the only viable choice for these high-specificity synthetic routes.
Flammable